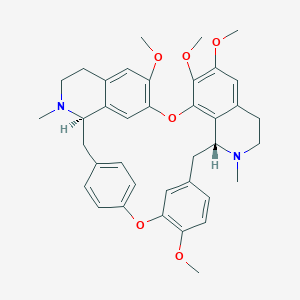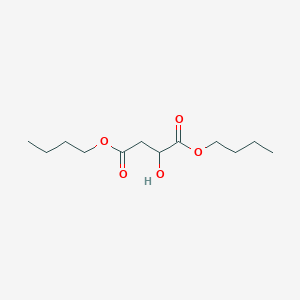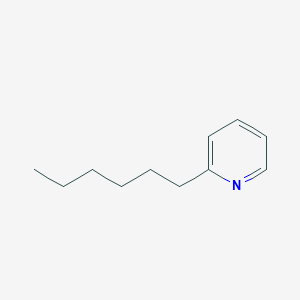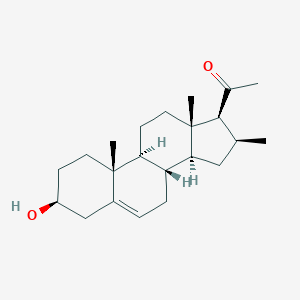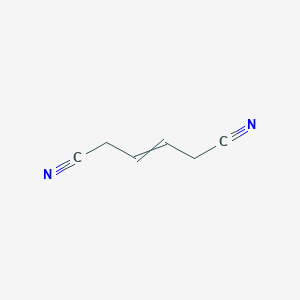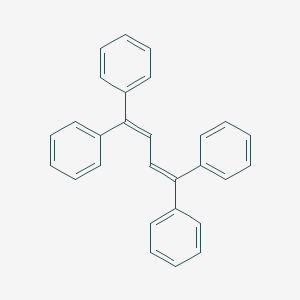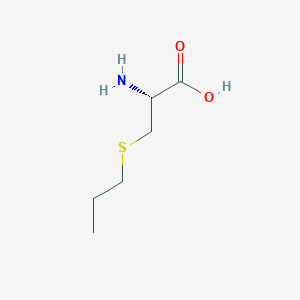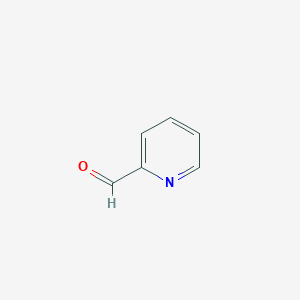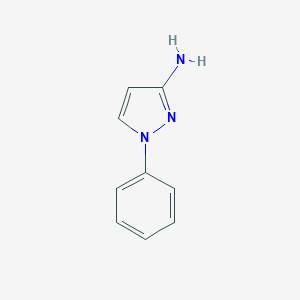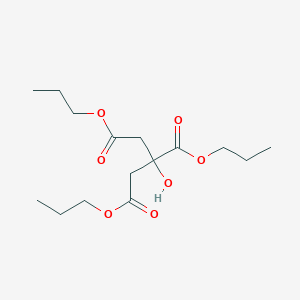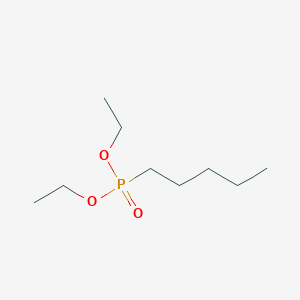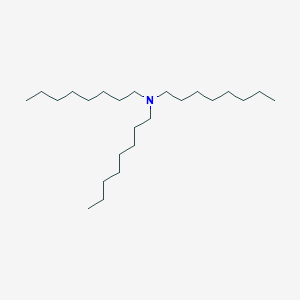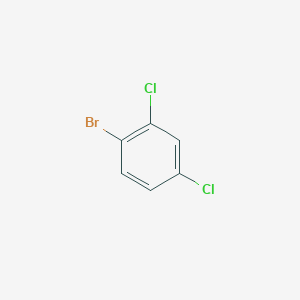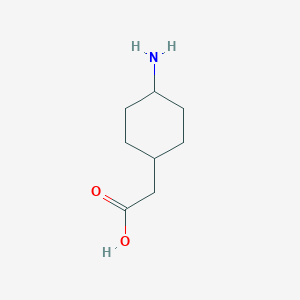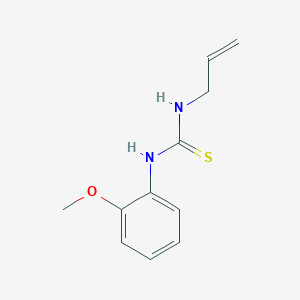
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is a chemical compound that has gained significant importance in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is not fully understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory, antioxidant, and anticancer properties. Additionally, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction proceeds under mild conditions, making it a suitable candidate for large-scale synthesis. Additionally, this compound has been extensively studied, and its biological effects are well documented.
However, there are also some limitations to using Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in lab experiments. This compound may have limited solubility in some solvents, which may affect its ability to interact with biological targets. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio-. One potential direction is to further elucidate the mechanism of action of this compound, which may help to identify new therapeutic targets. Additionally, further studies are needed to determine the efficacy and safety of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in animal models and humans.
Another potential future direction is to explore the use of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- in the synthesis of new organic compounds with potential biological activity. This compound may serve as a useful building block for the synthesis of new pharmaceuticals, agrochemicals, and materials science.
Conclusion:
In conclusion, Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- is a chemical compound that has gained significant importance in scientific research due to its unique properties. This compound has a wide range of applications in organic synthesis and has been extensively studied for its potential biological effects. Further research is needed to fully understand the mechanism of action of Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- and to determine its potential use as a therapeutic agent.
Métodos De Síntesis
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- can be synthesized using a simple and efficient method. The synthesis involves the reaction of allyl isothiocyanate with o-methoxyaniline in the presence of urea as a catalyst. The reaction proceeds smoothly under mild conditions and yields the desired product in high purity.
Propiedades
Número CAS |
1207-94-9 |
|---|---|
Nombre del producto |
Urea, 1-allyl-3-(o-methoxyphenyl)-2-thio- |
Fórmula molecular |
C11H14N2OS |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H2,12,13,15) |
Clave InChI |
OXFCBWYEQXGNIK-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC=C1NC(=NCC=C)S |
SMILES |
COC1=CC=CC=C1NC(=S)NCC=C |
SMILES canónico |
COC1=CC=CC=C1NC(=S)NCC=C |
Otros números CAS |
1207-94-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



